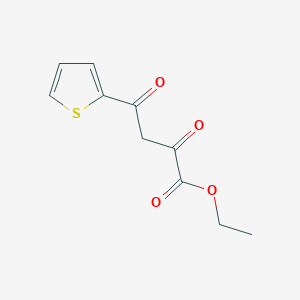
2,4-Dioxo-4-(tiofen-2-il)butanoato de etilo
Descripción general
Descripción
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a chemical compound that is part of a broader class of organic molecules which include thiophene as a functional group. Thiophene derivatives are known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, they do provide insights into related compounds and their synthesis, structure, and applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-aryl-2-(thiophen-2-yl)butane-1,3-diones, involves photoinduced direct oxidative annulation processes that do not require transition metals or oxidants . This method provides access to highly functionalized polyheterocyclic compounds, which suggests that similar synthetic strategies could potentially be applied to the synthesis of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate.
Molecular Structure Analysis
Structural analysis of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, was performed using X-ray diffraction, revealing that it belongs to the monoclinic P21 space group with specific cell parameters . This indicates that detailed structural analysis is crucial for understanding the molecular geometry and interactions within similar compounds.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives can be complex, as illustrated by the synthesis of various metal complexes with thiocarbamoyl derivatives . These reactions involve coordination with metal ions such as Co(II), Cu(II), and Zn(II), leading to compounds with significant biological activity. This suggests that ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate may also participate in interesting chemical reactions, particularly with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be elucidated through various analytical techniques, including IR, NMR, and mass spectrometry . These methods provide information on the molecular structure, functional groups, and potential reactivity of the compounds. For instance, the synthesis and characterization of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate involved multiple spectroscopic techniques to confirm its structure .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2,4-Dioxo-4-(tiofen-2-il)butanoato de etilo: es un bloque de construcción valioso en la síntesis orgánica. Su estructura contiene grupos funcionales éster y cetona, lo que lo convierte en un precursor versátil para la síntesis de moléculas complejas. Puede sufrir varias reacciones químicas, incluida la condensación, la reducción y la adición nucleofílica, para producir una amplia gama de compuestos orgánicos. Este compuesto es particularmente útil en la síntesis de compuestos heterocíclicos debido a la presencia del anillo de tiofeno .
Química Medicinal
En química medicinal, este compuesto sirve como un intermedio clave en el diseño y desarrollo de nuevos medicamentos. La parte de tiofeno es una característica común en muchos productos farmacéuticos debido a sus propiedades bioactivas. Los investigadores pueden modificar los grupos éster y cetona para crear derivados con posibles efectos terapéuticos. Se utiliza en el desarrollo de compuestos con actividades antiinflamatorias, antidiabéticas y anticancerígenas .
Ciencia de Materiales
El anillo de tiofeno en This compound lo convierte en un candidato interesante para el desarrollo de polímeros conductores. Estos polímeros se utilizan en dispositivos electrónicos, como diodos emisores de luz orgánicos (OLED) y células solares. El compuesto se puede polimerizar o copolimerizar para formar materiales con propiedades eléctricas deseables .
Catálisis
Este compuesto puede actuar como un ligando para catalizadores metálicos en varias reacciones químicas. Los átomos de oxígeno en los grupos éster y cetona pueden coordinarse con los centros metálicos, mejorando la eficacia del catalizador. Estos catalizadores se emplean en procesos industriales, incluida la producción de productos químicos finos y productos farmacéuticos .
Química Agrícola
En el campo de la química agrícola, los derivados de This compound se exploran por su posible uso como herbicidas o fungicidas. El átomo de azufre del anillo de tiofeno puede interactuar con los sistemas biológicos, interrumpiendo el crecimiento de plantas o hongos no deseados .
Ciencia Ambiental
Los investigadores están investigando el uso de derivados de tiofeno para la remediación ambiental. Los compuestos como This compound se pueden utilizar para eliminar metales pesados y otros contaminantes del agua y el suelo. Pueden formar complejos con contaminantes, facilitando su extracción y limpieza .
Química Analítica
En química analítica, este compuesto se puede utilizar como un estándar o reactivo en varios métodos espectroscópicos y cromatográficos. Su estructura química distintiva permite una fácil identificación y cuantificación al analizar mezclas complejas .
Educación Química
Por último, This compound se puede utilizar en entornos educativos para enseñar conceptos avanzados de química orgánica. Su estructura ilustra grupos funcionales clave y su reactividad, lo que lo convierte en un excelente ejemplo para estudiantes que aprenden sobre síntesis orgánica y mecanismos de reacción .
Safety and Hazards
According to the safety data sheet, Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean mouth with water and drink afterwards plenty of water . Get medical attention if symptoms occur .
Propiedades
IUPAC Name |
ethyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFYXYKJZUHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384072 | |
| Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36983-36-5 | |
| Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate in the synthesis of new pyrimidine derivatives?
A1: Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate serves as a crucial starting material for synthesizing a diverse range of pyrimidine derivatives. Researchers utilized this compound to create a series of new molecules by incorporating various oxadiazole, triazole, and thiadiazole moieties into the pyrimidine backbone []. This approach allows for the exploration of structure-activity relationships and the identification of promising candidates with enhanced anticancer and antimicrobial properties.
Q2: How were the newly synthesized pyrimidine derivatives characterized?
A2: The research team employed a combination of analytical techniques to confirm the structure and purity of the synthesized compounds. These included elemental analysis to determine the elemental composition and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to elucidate the molecular structure [].
Q3: What were the preliminary findings regarding the anticancer and antimicrobial activity of these novel pyrimidine derivatives?
A3: Initial in vitro studies revealed promising results for some of the newly synthesized compounds. For instance, an oxadiazole derivative demonstrated potent cytotoxic activity against a breast carcinoma cell line. Meanwhile, a pyrimidine derivative incorporating a substituted 1,2,4-triazole-2-thione moiety exhibited significant activity against a colon carcinoma cell line. Further investigation into these compounds is warranted to assess their potential as anticancer agents. Additionally, certain derivatives displayed broad-spectrum antimicrobial activity against various microbial strains, highlighting their potential as novel antimicrobial agents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)




![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)





